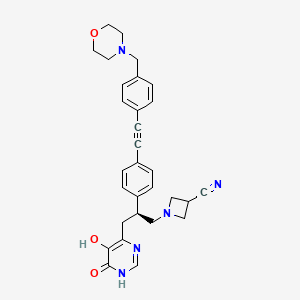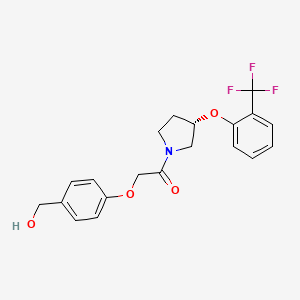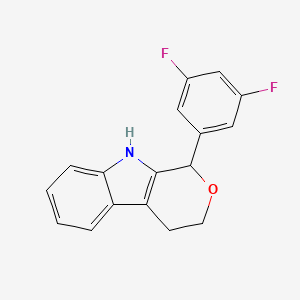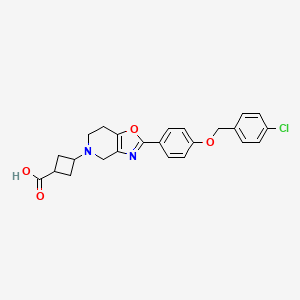![molecular formula C14H11F2N5O2 B15142090 5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15142090.png)
5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a difluoromethyl group attached to a cyclopropyl ring, which is further connected to an imidazo[1,5-b]pyridazine moiety
Preparation Methods
The synthesis of 5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Cyclopropyl Ring: The difluoromethyl group is introduced to the cyclopropyl ring through a difluoromethylation reaction. This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Construction of the Imidazo[1,5-b]pyridazine Core: The cyclopropyl ring is then coupled with an imidazo[1,5-b]pyridazine precursor through a series of condensation and cyclization reactions.
Attachment of the Pyrimidine-2,4-dione Moiety:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine-2,4-dione moiety, using reagents such as alkyl halides or acyl chlorides.
Coupling Reactions: The imidazo[1,5-b]pyridazine core can participate in coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents and modify the compound’s properties.
Scientific Research Applications
5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and molecular targets, providing insights into its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological macromolecules.
Industrial Applications: In the chemical industry, the compound can be used as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the imidazo[1,5-b]pyridazine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may inhibit or activate certain pathways, depending on its specific interactions with the target molecules.
Comparison with Similar Compounds
Similar compounds to 5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione include other imidazo[1,5-b]pyridazine derivatives and difluoromethylated compounds. These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their biological activity and chemical properties. The unique combination of the difluoromethyl group and the imidazo[1,5-b]pyridazine core in this compound distinguishes it from other similar molecules, providing it with distinct advantages in terms of potency and selectivity.
Some similar compounds include:
Imidazo[1,5-b]pyridazine Derivatives: These compounds have variations in the substituents attached to the imidazo[1,5-b]pyridazine core, affecting their biological activity and applications.
Difluoromethylated Compounds: These compounds contain the difluoromethyl group but differ in their overall structure, leading to different chemical and biological properties.
Properties
Molecular Formula |
C14H11F2N5O2 |
|---|---|
Molecular Weight |
319.27 g/mol |
IUPAC Name |
5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H11F2N5O2/c15-12(16)8-1-6(8)7-2-10(20-21-5-17-4-11(7)21)9-3-18-14(23)19-13(9)22/h2-6,8,12H,1H2,(H2,18,19,22,23)/t6-,8+/m1/s1 |
InChI Key |
CCXNIFRVXBFCBQ-SVRRBLITSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1C(F)F)C2=CC(=NN3C2=CN=C3)C4=CNC(=O)NC4=O |
Canonical SMILES |
C1C(C1C(F)F)C2=CC(=NN3C2=CN=C3)C4=CNC(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-2-[6-(5-oxohexanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B15142019.png)
![N-[9-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15142030.png)

![2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B15142037.png)







![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B15142096.png)

